molecular formula C8H6BrClN2 B13841513 6-Bromo-7-chloro-1-methyl-1H-indazole

6-Bromo-7-chloro-1-methyl-1H-indazole

Cat. No.: B13841513
M. Wt: 245.50 g/mol
InChI Key: YDNYOVNALZYEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-chloro-1-methyl-1H-indazole is an organic compound belonging to the indazole family. Indazoles are bicyclic heterocycles consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 7th positions, respectively, and a methyl group at the 1st position of the indazole ring. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Another approach involves the use of reductive cyclization reactions, where 2-azidobenzaldehydes and amines are used without catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. As a protein kinase activator, the compound binds to the active site of the kinase enzyme, leading to its activation. This activation triggers a cascade of downstream signaling pathways that regulate various cellular processes, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

  • 5-Bromo-6-chloro-1H-indazole
  • 6-Chloro-5-iodo-1H-indazole
  • 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine

Comparison: 6-Bromo-7-chloro-1-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-7-chloro-1-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-8-5(4-11-12)2-3-6(9)7(8)10/h2-4H,1H3

InChI Key

YDNYOVNALZYEKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2Cl)Br)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.